molecular formula C14H9NO2 B182504 1-Phenylisatin CAS No. 723-89-7

1-Phenylisatin

Cat. No. B182504
Key on ui cas rn: 723-89-7
M. Wt: 223.23 g/mol
InChI Key: UWCPWBIMRYXUOU-UHFFFAOYSA-N
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Patent
US07405300B2

Procedure details

The title compound is prepared following the procedures of Bryant, N. M., III et al. Syn Commun, 23, 1617-25 (1993) as follows. A solution of diphenylamine (26.6 g, 157 mmol) in toluene (65 mL) is added slowly to a solution of oxalyl chloride (14.8 mL, 170 mmol) in toluene (35 mL) while cooling in an ice-water bath to maintain the temperature below 40° C. The resulting brown slurry is heated at 55-65° C. for 1 hr. CAUTION: There is vigorous evolution of hydrogen chloride gas. Approximately 100 mL of solvent is removed by distillation (it contains unreacted oxalyl chloride) and the residue is heated overnight at 118-125° C. The reaction is cooled and then poured into ice-water (200 mL), extracted with ethyl acetate (4×250 mL). The combined extract is dried, filtered and concentrated to give 1-phenyl-1H-indole-2,3-dione (33.0 g, 94% yield). H-NMR 7.70 (1H, d), 7.58 (3H, d), 7.43 (3H, m), 7.19 (1H, t), 6.90 (1H, d).
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step Two
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](Cl)(=[O:18])[C:15](Cl)=[O:16].Cl>C1(C)C=CC=CC=1>[C:8]1([N:7]2[C:1]3[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:15](=[O:16])[C:14]2=[O:18])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
26.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Name
Quantity
14.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
65 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 40° C
CUSTOM
Type
CUSTOM
Details
Approximately 100 mL of solvent is removed by distillation (it contains unreacted oxalyl chloride)
TEMPERATURE
Type
TEMPERATURE
Details
the residue is heated overnight at 118-125° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
ADDITION
Type
ADDITION
Details
poured into ice-water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×250 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
CUSTOM
Type
CUSTOM
Details
is dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(C(C2=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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